Ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate
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Overview
Description
The compound “Ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate” is a complex organic molecule. It contains a chlorophenyl group, an ethyl group, a hydroxy group, an oxochromene group, and a carboxylate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced through a halogenation reaction, the ethyl group through an alkylation reaction, and the carboxylate group through a carboxylation reaction . The exact synthesis route would depend on the desired configuration and stereochemistry of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxochromene group suggests that the compound may have a cyclic structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, the carboxylate group might participate in acid-base reactions, and the oxochromene group might undergo reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Crystallographic Analysis
Research in crystallography involving similar compounds, such as ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, reveals insights into the molecular geometries and intermolecular interactions critical for understanding compound stability and reactivity. Single crystal X-ray structure analysis of polymorphs demonstrates the importance of hydrogen bonds in forming molecular dimers, which could be relevant for designing materials with specific properties (Ramazani et al., 2019).
Organic Synthesis
In the realm of organic synthesis, compounds structurally related to ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate have been synthesized with high regioselectivity under specific conditions, such as ultrasound irradiation. This methodology highlights the potential for efficient synthesis routes that could be applied to similar compounds, offering insights into regioselective synthesis and the potential for creating diverse derivatives with tailored properties (Machado et al., 2011).
Photophysical Properties
Investigations into the photophysical properties of chlorophyll derivatives appending a pyridyl group in the C3-substituent have implications for understanding the electronic and optical behavior of related chromene compounds. Such studies can inform the design of novel photosensitizers and dye-sensitized solar cells, leveraging the unique absorption and fluorescence properties of these molecules (Yamamoto & Tamiaki, 2015).
Material Science and Dye Application
This compound and its derivatives could potentially contribute to the field of material science, especially in the development of new dyes and pigments. Research into benzopyrones and their synthesis, reactions, and applications in dyeing polyester and nylon fabrics demonstrates the compound's relevance to developing new materials with desired colorfastness and application properties (Bevan & Ellis, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-11-9-13-16(10-15(11)22)26-19(20(24)25-4-2)17(18(13)23)12-7-5-6-8-14(12)21/h5-10,22H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJUVHRGOFESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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